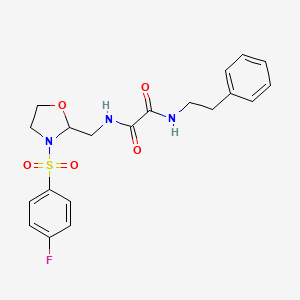

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide often involves the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by a series of reactions that include the creation of N-acyliminium ions and their subsequent reaction with various nucleophiles. For example, Marcantoni, Mecozzi, and Petrini (2002) describe the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, showcasing a method that could be relevant for constructing similar molecules (Marcantoni, Mecozzi, & Petrini, 2002).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including compounds similar to this compound, often features oxazolidinone rings and sulfonamide groups. Berredjem et al. (2010) have provided a crystallographic analysis of an oxazolidinone compound, revealing an S absolute configuration and envelope conformation of oxazolidinone rings, which could be indicative of the structural characteristics of similar compounds (Berredjem et al., 2010).

Chemical Reactions and Properties

Oxazolidinone compounds participate in various chemical reactions, often involving interactions with nucleophiles due to their electrophilic centers. The presence of a sulfonamide group can lead to complex reactions, including the formation of N-acyliminium ions and their further transformation, as illustrated by the work of Marcantoni et al. (2002).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives are closely related to their molecular structure. These compounds typically exhibit solid-state characteristics that can be elucidated through crystallographic studies, showing specific conformations and interactions, such as intramolecular hydrogen bonding, which can affect their solubility, melting points, and other physical properties (Berredjem et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are influenced by the oxazolidinone core and the sulfonamide functionality. These groups contribute to the compound's reactivity, particularly its ability to engage in nucleophilic substitution reactions and the formation of various derivatives through modifications at these sites. The synthesis pathways, such as those described by Marcantoni et al. (2002), provide insights into the reactivity and chemical behavior of these molecules.

科学的研究の応用

Antibacterial Activities

Oxazolidinone derivatives, such as U-100592 and U-100766, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both gram-positive and gram-negative bacteria. These compounds demonstrate bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci without rapid resistance development in bacterial strains (Zurenko et al., 1996).

Synthesis and Chemical Reactions

Compounds structurally related to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide have been synthesized through various chemical reactions, demonstrating the versatility of oxazolidinone scaffolds in organic synthesis. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been prepared and utilized in stereoselective reactions, showcasing the potential of these compounds in the synthesis of biologically active molecules (Marcantoni, Mecozzi, & Petrini, 2002).

Neurokinin-1 Receptor Antagonism

Certain oxazolidinone derivatives have been identified as potent, orally active neurokinin-1 receptor antagonists, highlighting their potential in the treatment of conditions such as emesis and depression. These compounds exhibit high solubility in water, which is advantageous for both intravenous and oral clinical administration (Harrison et al., 2001).

Antimicrobial and Herbicidal Activities

Oxazolidinone and thiazolidine-grafted compounds have shown promising antimicrobial activities against various bacterial and fungal strains. Additionally, some derivatives have demonstrated potential herbicidal activities, indicating their utility in agricultural applications (Babu, Pitchumani, & Ramesh, 2012).

Biocompatibility and Material Science

In the realm of material science, oxazolidinone derivatives have been incorporated into electrophoretic and biocompatible polymers, highlighting their potential in biomedical engineering and the development of bioactive materials (Hayashi & Takasu, 2015).

特性

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZLXBBGHRRJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)